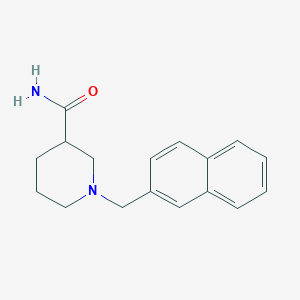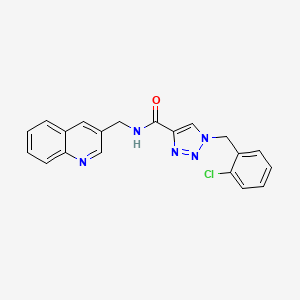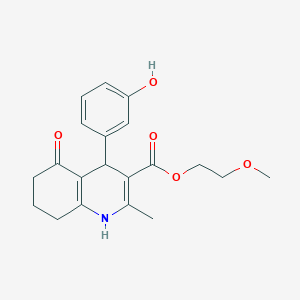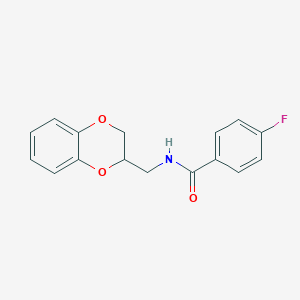
1-(2-naphthylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-naphthylmethyl)-3-piperidinecarboxamide, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.
科学的研究の応用
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential therapeutic applications in various scientific research fields, including neurology, pharmacology, and oncology. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential use as an analgesic and anti-inflammatory agent. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have anti-cancer properties and can potentially be used to treat various types of cancer.
作用機序
The mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes in the body. Specifically, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have various biochemical and physiological effects in the body. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the development of neurodegenerative diseases. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to reduce inflammation and pain, potentially through its inhibition of COX-2 activity. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
One advantage of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have relatively low toxicity and can be administered orally, making it a potentially useful drug candidate. However, one limitation of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
将来の方向性
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437. One direction is to further investigate its potential therapeutic applications in neurology, pharmacology, and oncology. Additionally, future research could focus on elucidating the mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 and identifying potential drug targets. Finally, future studies could explore the development of more cost-effective and efficient synthesis methods for 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437.
合成法
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 can be synthesized using a multi-step process that involves the reaction between 2-naphthaldehyde and piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation processes, such as recrystallization and chromatography.
特性
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-17(20)16-6-3-9-19(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYMXSBAPSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)


![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)


![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)
![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)